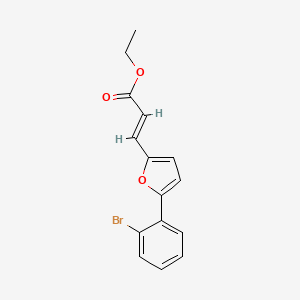

Ethyl 3-(5-(2-bromophenyl)furan-2-yl)acrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-(5-(2-bromophenyl)furan-2-yl)acrylate is an organic compound belonging to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a bromophenyl group and an acrylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-(2-bromophenyl)furan-2-yl)acrylate typically involves the following steps:

Bromination: The starting material, 2-bromophenylfuran, is synthesized by brominating phenylfuran using bromine in the presence of a catalyst.

Acrylation: The brominated furan is then subjected to acrylation using ethyl acrylate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-(2-bromophenyl)furan-2-yl)acrylate undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; typically performed in anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols; reactions conducted in polar solvents like dimethylformamide.

Major Products Formed

Oxidation: Formation of furan-2,5-dione derivatives.

Reduction: Formation of ethyl 3-(5-phenylfuran-2-yl)acrylate.

Substitution: Formation of various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(5-(2-bromophenyl)furan-2-yl)acrylate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.

Materials Science: The compound is utilized in the development of advanced materials, including polymers and organic semiconductors.

Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of Ethyl 3-(5-(2-bromophenyl)furan-2-yl)acrylate involves its interaction with specific molecular targets. The bromophenyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of biological pathways. The furan ring contributes to the compound’s stability and reactivity, facilitating its role in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Ethyl 3-(furan-2-yl)propionate: Similar structure but lacks the bromophenyl group.

3-(5-(2-bromophenyl)furan-2-yl)acrylic acid: Similar structure but with a carboxylic acid group instead of an ester.

Uniqueness

Ethyl 3-(5-(2-bromophenyl)furan-2-yl)acrylate is unique due to the presence of both the bromophenyl group and the acrylate ester. This combination imparts distinct chemical properties, making it a versatile compound for various applications in research and industry .

Biological Activity

Ethyl 3-(5-(2-bromophenyl)furan-2-yl)acrylate is a compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article synthesizes available research findings, case studies, and experimental data regarding the biological activities of this compound.

Chemical Structure and Synthesis

This compound features a furan ring substituted with a bromophenyl group, which is known to influence its biological properties. The synthesis of this compound typically involves the reaction of ethyl acrylate with a brominated furan derivative, followed by purification processes such as column chromatography to obtain the final product.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

-

Anticancer Activity

- Mechanism of Action : Studies have indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives containing acrylate moieties often act through the inhibition of specific kinases involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor) .

- Case Study : A recent study demonstrated that related acrylamide compounds induced apoptosis in cancer cells via upregulation of p53 and caspase pathways, leading to cell cycle arrest . While specific data on this compound is limited, its structural similarities suggest potential efficacy.

-

Antimicrobial Activity

- In Vitro Evaluation : Antimicrobial assays have shown that compounds with furan and acrylate functionalities possess significant antibacterial properties. This compound may exhibit similar effects due to its structural components .

- Activity Against Pathogens : In a broader context, compounds like Ethyl 3-(5-(4-bromophenyl)furan-2-yl)acrylic acid have shown minimal inhibitory concentrations (MICs) against pathogens such as Staphylococcus aureus .

Table 1: Antiproliferative Effects of Related Compounds

| Compound | Cell Line Tested | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound A | MCF7 (Breast Cancer) | 6.18 | EGFR Inhibition |

| Compound B | HEPG2 (Liver Cancer) | 3.39 | Apoptosis Induction |

| This compound | TBD | TBD | TBD |

Note: TBD indicates that specific data for this compound is not yet available but is anticipated based on structural analogs.

Table 2: Antimicrobial Activity Against Common Pathogens

| Compound | Pathogen Tested | MIC (μg/mL) | Biofilm Formation Inhibition |

|---|---|---|---|

| Compound C | Staphylococcus aureus | 0.22 | Yes |

| Compound D | Escherichia coli | 0.25 | Yes |

| This compound | TBD | TBD |

Conclusion and Future Directions

The biological activity of this compound remains an area ripe for exploration. Preliminary insights suggest potential anticancer and antimicrobial properties akin to those observed in structurally similar compounds. Future research should focus on:

- In Vivo Studies : To validate the efficacy and safety profile in living organisms.

- Mechanistic Studies : To elucidate the specific pathways through which this compound exerts its effects.

- Optimization : Structural modifications could enhance potency and selectivity against target cells or pathogens.

Properties

Molecular Formula |

C15H13BrO3 |

|---|---|

Molecular Weight |

321.16 g/mol |

IUPAC Name |

ethyl (E)-3-[5-(2-bromophenyl)furan-2-yl]prop-2-enoate |

InChI |

InChI=1S/C15H13BrO3/c1-2-18-15(17)10-8-11-7-9-14(19-11)12-5-3-4-6-13(12)16/h3-10H,2H2,1H3/b10-8+ |

InChI Key |

MSJYOIQIXAOGFN-CSKARUKUSA-N |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=C(O1)C2=CC=CC=C2Br |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(O1)C2=CC=CC=C2Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.